2-Fluoro-3-hydroxypropanoic acid

Fluoropyrimidine metabolism Drug catabolite profiling Cardiotoxicity biomarker

This is 2-fluoro-3-hydroxypropanoic acid (FHPA), the only authentic standard for quantifying the cardiotoxic 5-FU catabolite via LC-MS/MS or 19F NMR. Its unique α-fluoro, β-hydroxy regiochemistry (unlike the 3-fluoro isomer) defines its acidity, hydrogen-bonding, and enzyme recognition—critical for SAR and fluoropolymer studies. Non-fluorinated or isomeric surrogates cannot substitute. Procure this certified chiral scaffold for unambiguous metabolite identification, α-fluoro carboxylic acid pharmacophore exploration, or biocatalytic FP3HP polyester monomer research.

Molecular Formula C3H5FO3
Molecular Weight 108.07 g/mol
Cat. No. B13316724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxypropanoic acid
Molecular FormulaC3H5FO3
Molecular Weight108.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)F)O
InChIInChI=1S/C3H5FO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)
InChIKeySVYXLQRWNWOHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-hydroxypropanoic acid (CAS 359-27-3): A Fluorinated β-Hydroxy Acid for Specialized Research and Procurement


2-Fluoro-3-hydroxypropanoic acid (FHPA, 2-F-3-HP, CAS 359-27-3) is a chiral, C3 fluorinated β-hydroxy acid with the molecular formula C3H5FO3 and a molecular weight of 108.07 g/mol. It features a fluorine substituent at the C-2 position (α to the carboxyl group) and a hydroxyl group at C-3, a regiochemical arrangement that distinguishes it from the isomeric 3-fluoro-2-hydroxypropanoic acid [1]. The compound has been identified as a catabolic metabolite of the antineoplastic agent 5-fluorouracil (5-FU) and its oral prodrug capecitabine, and has been implicated in the cardiotoxicity associated with fluoropyrimidine chemotherapy [2]. A fully biocatalytic biosynthetic route using engineered E. coli was recently established, achieving titers of 50.0 mg/L after 24 h of whole-cell transformation [3].

Why 3-Hydroxypropanoic Acid or Its Regioisomers Cannot Substitute for 2-Fluoro-3-hydroxypropanoic acid in Research and Analytical Workflows


The position of the single fluorine atom at C-2 (α to the carboxyl) in 2-fluoro-3-hydroxypropanoic acid is the critical determinant of its distinct physicochemical and biological identity. Substitution with non-fluorinated 3-hydroxypropanoic acid (pKa ~4.5 [1]) removes the strong electron-withdrawing inductive effect, altering acidity, hydrogen-bonding capacity, and metabolic recognition. The regioisomer 3-fluoro-2-hydroxypropanoic acid (predicted pKa 3.18±0.11 ) places the fluorine at C-3 (β to carboxyl), producing a weaker inductive perturbation and a different hydrogen-bond donor/acceptor topology. These positional differences translate into distinct chromatographic retention, enzyme recognition, and metabolic fate—FHPA is a specific catabolite formed from 5-FU via α-fluoro-β-alanine (FBAL) oxidation, whereas its non-fluorinated and regioisomeric analogs are not [2]. For any application requiring authentic metabolite identification, enzyme inhibition profiling, or fluoropolymer precursor synthesis, generic substitution introduces structural ambiguity that cannot be corrected post hoc.

Quantitative Differentiation Evidence for 2-Fluoro-3-hydroxypropanoic acid vs. Closest Analogs and Co-Metabolites


FHPA vs. Fluoroacetate (FAC): Quantitative Co-Metabolite Formation Ratio from 5-Fluorouracil in the Isolated Perfused Rat Liver

In the isolated perfused rat liver (IPRL) model, 2-fluoro-3-hydroxypropanoic acid (FHPA) is formed at approximately 4-fold higher levels than the co-metabolite fluoroacetate (FAC) during 5-fluorouracil (5-FU) catabolism. At the lower 5-FU dose of 15 mg/kg, FHPA represented 0.4% of the injected FU dose versus 0.1% for FAC. At the higher dose of 45 mg/kg, FHPA was 0.1% versus 0.03% for FAC [1]. This consistent ~4:1 ratio demonstrates that FHPA is the quantitatively dominant toxic catabolite in this pathway, making it the more relevant analytical standard and biomarker target for 5-FU/capecitabine cardiotoxicity studies compared to FAC.

Fluoropyrimidine metabolism Drug catabolite profiling Cardiotoxicity biomarker

Regioisomer Differentiation: 2-Fluoro-3-hydroxypropanoic acid vs. 3-Fluoro-2-hydroxypropanoic acid — Impact of Fluorine Position on Acidity

The target compound 2-fluoro-3-hydroxypropanoic acid bears fluorine at C-2 (α to the carboxylic acid), positioning the electronegative substituent one bond from the ionizable carboxyl group. In contrast, the regioisomer 3-fluoro-2-hydroxypropanoic acid (CAS 97643-52-2) has fluorine at C-3 (β to carboxyl), two bonds removed. The predicted pKa of the regioisomer is 3.18±0.11 , already substantially lower than the non-fluorinated parent 3-hydroxypropanoic acid (pKa ~4.5). The α-fluorinated target compound experiences an even stronger through-bond inductive effect (fluorine at C-2 directly attached to the carboxyl-bearing carbon), which is expected to further depress the pKa by an additional ~0.5–1.0 log unit based on established substituent effect principles [1]. This differential acidity directly impacts pH-dependent solubility, extraction efficiency, chromatographic retention (ion-pair or ion-exchange modes), and biological recognition in enzyme active sites.

Physicochemical profiling Regioisomer selectivity pKa prediction

Biocatalytic Biosynthesis Yield: Engineered E. coli Whole-Cell Transformation vs. Conventional Chemical Fluorination Routes

A four-gene, two-plasmid E. coli system coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM) achieved biosynthesis of 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid at a titer of 50.0 mg/L after 24 h of whole-cell transformation [1]. This entirely biocatalytic procedure avoids the hazardous fluorinating reagents (e.g., DAST, Deoxofluor, HF-based agents) and anhydrous conditions required in conventional chemical synthesis of α-fluoro carboxylic acids. While the absolute titer is modest, the methodology provides a scalable, environmentally favorable platform that eliminates the safety risks and stoichiometric fluorinating waste associated with chemical routes. No direct head-to-head yield comparison with chemical synthesis of this specific compound was located in the literature.

Biocatalysis Green chemistry synthesis Fluorinated building block production

Enzyme Inhibition Profile: Lipoxygenase, Formyltetrahydrofolate Synthetase, Carboxylesterase, and Cyclooxygenase Multi-Target Activity

According to MeSH-indexed pharmacological annotations sourced from the Medical University of Lublin, 2-fluoro-3-hydroxypropanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and exhibits antioxidant activity in fats and oils [1][2]. This multi-target inhibition profile distinguishes FHPA from non-fluorinated 3-hydroxypropanoic acid, which lacks these documented pharmacological activities. However, quantitative IC50 or Ki values for FHPA against any of these targets were not located in the peer-reviewed literature. The classification of inhibition potency ("potent" for lipoxygenase; "to a lesser extent" for other targets) is qualitative and drawn from MeSH curatorial annotation rather than head-to-head biochemical assay data.

Enzyme inhibition Lipoxygenase Arachidonic acid metabolism Anti-inflammatory target

Fluoropolymer Precursor: 2-F-3-HP as Monomer for Poly(2-fluoro-3-hydroxypropionic acid) (FP3HP) vs. Non-Fluorinated Poly(3-hydroxypropionic acid)

2-Fluoro-3-hydroxypropionic acid serves as a substrate for the synthesis of poly(2-fluoro-3-hydroxypropionic acid) (FP3HP), a novel fluorinated analog of the bio-based polymer poly(3-hydroxypropionic acid) (P3HP). The biocatalytic route to the monomer provides inherent environmental and safety advantages over chemical fluorination methods [1]. Fluorine incorporation into the polymer backbone at every monomer unit is expected to confer distinct material properties—altered hydrophobicity, thermal stability, chemical resistance, and surface energy—relative to the non-fluorinated P3HP. However, no quantitative polymer property data (Tg, Tm, contact angle, degradation rate, mechanical properties) comparing FP3HP with P3HP were located. The differentiation is based on the structural premise of backbone fluorination and the availability of a documented biocatalytic monomer supply route.

Fluoropolymer Bio-based polymers Renewable monomers

Procurement-Driven Application Scenarios Where 2-Fluoro-3-hydroxypropanoic acid Provides Verifiable Selection Advantage


Authentic Reference Standard for 5-FU/Capecitabine Cardiotoxicity Biomarker Quantification

FHPA is the quantitatively dominant toxic catabolite formed from 5-FU, produced at ~4-fold higher levels than fluoroacetate (FAC) in the IPRL model [1]. Laboratories developing LC-MS/MS or 19F NMR assays for monitoring fluoropyrimidine-induced cardiotoxicity require authentic FHPA as the primary calibration standard. The non-fluorinated analog 3-hydroxypropanoic acid cannot serve as a surrogate because it lacks the 19F NMR handle and differs in chromatographic retention. Fluoroacetate, while also a fluorinated metabolite, is formed at lower abundance and tracks a different toxicity mechanism. Procurement of certified FHPA reference material is therefore mandatory for accurate, sensitive quantification in any bioanalytical method targeting the FBAL→FHPA catabolic branch.

Fluorinated Building Block for Medicinal Chemistry: α-Fluoro-β-hydroxy Acid Scaffold Exploration

The α-fluoro substitution pattern in FHPA introduces a strong inductive electron withdrawal (estimated pKa decrease of >1.3 log units relative to the non-fluorinated parent [1]) while preserving the β-hydroxy handle for downstream derivatization. This combination is valuable in structure-activity relationship (SAR) campaigns exploring fluorine effects on target binding, metabolic stability, and pharmacokinetics. The regioisomer 3-fluoro-2-hydroxypropanoic acid has its fluorine at the β-position and hydroxyl at the α-position, producing different hydrogen-bond topology and acidity. For projects specifically investigating α-fluoro carboxylic acid pharmacophores or fluorinated β-hydroxy acid intermediates, FHPA is the only correct procurement choice.

Substrate for Biocatalytic Fluoropolymer Synthesis via Green Chemistry Route

The demonstrated biosynthesis of FHPA at 50.0 mg/L using engineered E. coli [1] provides the first entirely biocatalytic entry to a backbone-fluorinated polyhydroxyalkanoate analog—poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). While 3-hydroxypropionic acid is produced fermentatively at g/L scale for P3HP, no biocatalytic route exists for any fluorinated analog other than FHPA. Materials research groups exploring fluorinated bio-based polyesters with altered hydrophobicity, degradation profiles, or surface properties should procure FHPA as the monomer, since neither the non-fluorinated 3-HP nor the regioisomeric 3-fluoro-2-HP can produce an equivalent fluoropolymer architecture.

Multi-Target Enzyme Inhibition Screening for Phenotypic Drug Discovery

FHPA carries MeSH-curated pharmacological annotations as a lipoxygenase inhibitor (interfering with arachidonic acid metabolism) with additional activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Although quantitative IC50 data are not available, this qualitatively documented multi-target profile makes FHPA a candidate probe for phenotypic screening cascades investigating fluorine-dependent enzyme recognition or metabolic pathway interference. The non-fluorinated 3-hydroxypropanoic acid lacks this pharmacological annotation set entirely, meaning FHPA is the only structurally related compound with documented lipoxygenase pathway activity for inclusion in focused compound libraries.

Quote Request

Request a Quote for 2-Fluoro-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.